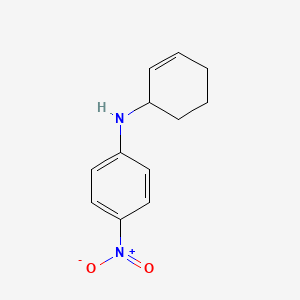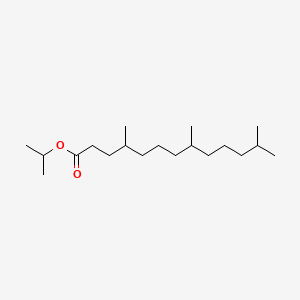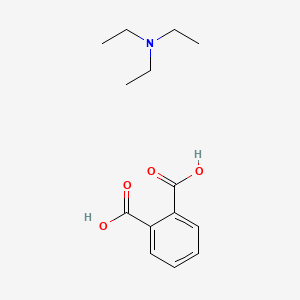
4-Thiazolecarbonitrile, 2-amino-5-(diethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolecarbonitrile, 2-amino-5-(diethylamino)- is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino and diethylamino groups in the molecule enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarbonitrile, 2-amino-5-(diethylamino)- typically involves the cyclization of appropriate precursors One common method includes the reaction of α-haloketones with thiourea under basic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolecarbonitrile, 2-amino-5-(diethylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted thiazoles, thiazolidines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Thiazolecarbonitrile, 2-amino-5-(diethylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities but lacking the diethylamino group.
4-Methylthiazole: Another thiazole derivative with different substituents, leading to varied reactivity and applications.
Thiazolidine: A reduced form of thiazole with distinct chemical properties.
Uniqueness
4-Thiazolecarbonitrile, 2-amino-5-(diethylamino)- is unique due to the presence of both the amino and diethylamino groups, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes.
Propriétés
| 101242-23-3 | |
Formule moléculaire |
C8H12N4S |
Poids moléculaire |
196.28 g/mol |
Nom IUPAC |
2-amino-5-(diethylamino)-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C8H12N4S/c1-3-12(4-2)7-6(5-9)11-8(10)13-7/h3-4H2,1-2H3,(H2,10,11) |
Clé InChI |
ATGRBZOLTLVYLB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(N=C(S1)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)






![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)





